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Compound of Interest

Compound Name: 7-Fluoro-1,5-naphthyridin-3-amine

CAS No.: 2089650-61-1

Cat. No.: B2854637

Get Quote

Assessment of Selectivity, Metabolic Stability, and
Off-Target Risks
Executive Summary & Strategic Positioning
In modern medicinal chemistry, 7-Fluoro-1,5-naphthyridin-3-amine represents a "privileged

scaffold"—a structural motif capable of binding to multiple diverse receptors with high affinity.

While often utilized as a bioisostere for quinolines to improve aqueous solubility and lower

lipophilicity (LogP), this scaffold carries distinct off-target liabilities that must be managed early

in the drug discovery cascade.

This guide objectively compares the 7-Fluoro-1,5-naphthyridine core against its non-fluorinated

parent and the traditional quinoline standard. The focus is on liability profiling: distinguishing

between on-target efficacy (typically ATP-competitive kinase inhibition) and off-target toxicity

(hERG blockade, CYP inhibition, and promiscuous kinase binding).
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Structural Logic & Mechanism
Why choose this scaffold?

The transition from a quinoline to a 1,5-naphthyridine introduces a second nitrogen atom,

significantly reducing LogP (lipophilicity) and increasing solubility. However, the electron-

deficient nature of the naphthyridine ring makes the C7 position highly susceptible to oxidative

metabolism by aldehyde oxidase (AO) and Cytochrome P450s.

The Fluorine Effect: Substituting the C7 position with fluorine serves two critical functions:

Metabolic Blockade: It sterically and electronically blocks the primary site of metabolic

hydroxylation.

pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the ring nitrogens,

potentially reducing lysosomal trapping and hERG affinity compared to the non-fluorinated

parent.

Visualization: Scaffold Evolution & SAR Logic
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Figure 1: Structural evolution from quinoline to the optimized fluorinated naphthyridine scaffold.

Off-Target Effects Analysis
A. Kinase Selectivity (The ALK5 vs. p38 Paradox)
The 1,5-naphthyridine scaffold is historically linked to TGF-β type I receptor (ALK5) inhibition.

[1][2] The 3-amine group typically acts as a hydrogen bond donor/acceptor pair with the kinase

hinge region.

The Risk: ALK5 inhibitors often cross-react with p38 MAPK due to high structural homology

in the ATP-binding pocket.

The Data: While the scaffold is potent against ALK5, the 7-Fluoro modification can subtly

alter the vector of the substituents, potentially improving selectivity over p38 compared to the

parent naphthyridine.

Action: You must screen against a focused panel (ALK5, p38α/β, PI3Kδ) early.

B. hERG Channel Inhibition (Cardiotoxicity)
Planar, nitrogen-rich heteroaromatics are notorious for binding to the hERG potassium channel

via pi-stacking interactions with Phe656 and Tyr652 in the channel pore.

Observation: The 7-Fluoro substituent reduces the electron density of the ring system,

weakening the pi-cation interaction compared to the non-fluorinated analog.

Verdict: Reduced risk compared to quinoline, but still a "Red Flag" liability that requires

experimental verification.

C. Cytochrome P450 (CYP) Inhibition
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The nitrogen lone pairs in naphthyridines can coordinate with the heme iron of CYP enzymes

(reversible inhibition).

Specific Risk: CYP1A2 and CYP3A4 inhibition.

Mitigation: The 7-F group pulls electron density away from the ring nitrogens, lowering their

Lewis basicity and reducing the affinity for the CYP heme iron.

Experimental Protocols (Self-Validating Systems)
To validate the off-target profile of 7-Fluoro-1,5-naphthyridin-3-amine derivatives, use the

following industry-standard protocols.

Protocol 1: Competitive Binding Assay (KinomeScan)
Purpose: To determine the selectivity score (S-score) against a panel of 96+ kinases.

Preparation: Dissolve compound to 10 mM in 100% DMSO.

Incubation: Mix DNA-tagged kinase, immobilized ligand on beads, and test compound (1 µM

screening concentration) in binding buffer (20 mM HEPES, pH 7.5, 0.01% Triton X-100).

Critical Control: Triton X-100 is mandatory to prevent false positives from colloidal

aggregation.

Competition: Incubate for 1 hour at RT. The test compound competes with the immobilized

ligand for the kinase active site.

Detection: Wash beads and elute bound kinase. Quantify via qPCR (measuring the DNA

tag).

Validation:

Positive Control: Staurosporine (non-selective).

Negative Control: DMSO only.

Acceptance Criteria: Z' factor > 0.5.
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Protocol 2: Metabolic Stability (Liver Microsomes)
Purpose: To confirm the "Fluorine Effect" on metabolic half-life.

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Reaction:

Substrate: 1 µM Test Compound.

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate,

0.4 U/mL G6P-dehydrogenase).

Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

).

Comparison: Run 1,5-naphthyridin-3-amine in parallel. You should observe a >2-fold

increase in half-life for the 7-Fluoro analog.

Protocol 3: hERG Patch Clamp (Automated)
Purpose: Safety profiling.

Cell Line: CHO cells stably expressing hERG (Kv11.1).

Solution: Extracellular solution (Tyrode’s buffer).

Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to

elicit tail current.

Application: Apply compound at 0.1, 1, 10, and 30 µM.

Calculation: Measure inhibition of peak tail current. Calculate IC50.

Safety Margin: Target IC50 > 30 µM (or >30x therapeutic
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Figure 2: Tiered screening cascade for validating the scaffold's off-target profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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